molecular formula C19H22ClNO2 B5233088 2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B5233088
M. Wt: 331.8 g/mol
InChI Key: JADBRHJQNQHZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

BAY 41-2272 exerts its effects through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cGMP from guanosine triphosphate (GTP). By increasing the levels of cGMP, BAY 41-2272 promotes the relaxation of smooth muscle cells in blood vessels and the corpus cavernosum, leading to improved blood flow and penile erection. In cancer cells, BAY 41-2272 induces apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects in various tissues and organs. In the cardiovascular system, BAY 41-2272 promotes vasodilation and reduces pulmonary arterial pressure. In the reproductive system, BAY 41-2272 enhances penile erection and improves sexual function. In cancer cells, BAY 41-2272 inhibits proliferation and induces apoptosis.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

BAY 41-2272 has several potential future directions for research, including its use as a therapeutic agent for other diseases such as heart failure, stroke, and diabetes. Additionally, the development of new analogs of BAY 41-2272 with improved pharmacological properties may lead to the discovery of more effective drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of BAY 41-2272 may provide new insights into the pathogenesis of diseases and lead to the development of novel therapeutic strategies.

Synthesis Methods

BAY 41-2272 can be synthesized through a multistep process that involves the reaction of 2-tert-butylphenol with 3-chloro-2-methylphenyl isocyanate, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial hypertension by increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes smooth muscle cells in blood vessels. In erectile dysfunction, BAY 41-2272 has been shown to enhance the effects of nitric oxide, a signaling molecule that plays a crucial role in penile erection. In cancer, BAY 41-2272 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-13-15(20)9-7-10-16(13)21-18(22)12-23-17-11-6-5-8-14(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADBRHJQNQHZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

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